![molecular formula C8H7NO B1590900 5H-Cyclopenta[c]pyridin-7(6H)-one CAS No. 51907-18-7](/img/structure/B1590900.png)

5H-Cyclopenta[c]pyridin-7(6H)-one

Descripción general

Descripción

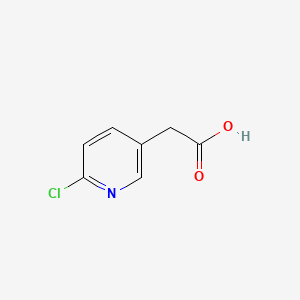

5H-Cyclopenta[c]pyridin-7(6H)-one, also known as 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one, is a chemical compound with the CAS Number: 51907-18-7 . It has a molecular weight of 133.15 . The compound is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of 5H-Cyclopenta[c]pyridin-7(6H)-one involves several steps. For instance, one method involves the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .

Molecular Structure Analysis

The InChI Code for 5H-Cyclopenta[c]pyridin-7(6H)-one is 1S/C8H7NO/c10-8-2-1-6-3-4-9-5-7(6)8/h3-5H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

5H-Cyclopenta[c]pyridin-7(6H)-one is a solid at room temperature . The compound should be stored in a sealed, dry environment at 2-8°C .

Aplicaciones Científicas De Investigación

Pharmaceutical and Antimicrobial Research

5H-Cyclopenta[c]pyridin-7(6H)-one and its derivatives are prominently used in pharmaceutical research. They serve as key components in the synthesis of various pharmaceuticals, including bactericides and antimicrobials. This compound has garnered interest for its role in the production of fourth-generation Cefpirome, a cephalosporin antibiotic (Fu Chun, 2007).

Biological Activities and Synthesis Methods

The compound exhibits a range of biological activities, such as antiulcer and anticancer properties. Various synthesis methods have been reviewed, including thermal rearrangement and catalytic dehydration, which are crucial for its diverse applications (Chen Li-gong, 2004).

Multicomponent Synthesis for Heterocycles

Innovative methods like multicomponent condensation have been developed for the formation of 5H-Cyclopenta[c]pyridin-7(6H)-one derivatives. This approach is vital for creating complex heterocyclic structures, which have extensive applications in chemical research (I. V. Dyachenko et al., 2020).

Green Chemistry Applications

There's a growing interest in environmentally friendly synthesis methods, as demonstrated by the manganese-catalyzed oxidation of related compounds in water. This approach aligns with the principles of green chemistry, focusing on high yield and chemoselectivity (Lanhui Ren et al., 2015).

Material Science and Polymer Chemistry

The compound has also found applications in material science, especially in the synthesis of highly branched unsaturated polyethylenes. This is achieved using imino-cyclopenta[b]pyridyl-nickel precatalysts, demonstrating its versatility in polymer chemistry (Youfu Zhang et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

5,6-dihydrocyclopenta[c]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-2-1-6-3-4-9-5-7(6)8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHRJUIZCMDUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569082 | |

| Record name | 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Cyclopenta[c]pyridin-7(6H)-one | |

CAS RN |

51907-18-7 | |

| Record name | 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)

![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)

![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)